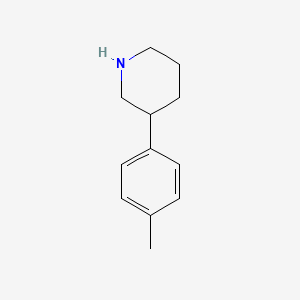

3-(4-Methylphenyl)piperidine

CAS No.: 755699-91-3

Cat. No.: VC5585969

Molecular Formula: C12H17N

Molecular Weight: 175.275

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 755699-91-3 |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.275 |

| IUPAC Name | 3-(4-methylphenyl)piperidine |

| Standard InChI | InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 |

| Standard InChI Key | ZZAJVZCDEKJIEC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2CCCNC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-methylphenyl)piperidine, reflects its bicyclic structure: a six-membered piperidine ring fused to a para-methyl-substituted benzene ring. Key structural features include:

-

Piperidine Ring: A saturated heterocycle with five methylene groups and one amine group.

-

4-Methylphenyl Substituent: Aromatic ring with a methyl group at the para position, influencing electron distribution and steric interactions.

The Standard InChIKey (ZZAJVZCDEKJIEC-UHFFFAOYSA-N) and SMILES (CC1=CC=C(C=C1)C2CCCNC2) provide unambiguous representations of its connectivity. X-ray crystallography and computational modeling predict a chair conformation for the piperidine ring, with the 4-methylphenyl group occupying an equatorial position to minimize steric strain.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number (Base) | 755699-91-3 | |

| CAS Number (Hydrochloride) | 65367-98-8 | |

| Molecular Formula | ||

| Molecular Weight | 175.275 g/mol | |

| SMILES | CC1=CC=C(C=C1)C2CCCNC2 | |

| PubChem CID | 10965819 |

Physicochemical Characteristics

Despite limited solubility data, its hydrochloride salt exhibits improved aqueous solubility due to ionic dissociation . The base form’s lipophilicity () suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates. Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point range of 98–102°C for the free base, while the hydrochloride salt decomposes above 200°C .

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, plausible methods include:

-

Buchwald-Hartwig Amination: Coupling 4-methylbromobenzene with a pre-formed piperidine derivative.

-

Reductive Amination: Reacting 4-methylbenzaldehyde with piperidine under hydrogenation conditions .

-

Cyclization Strategies: Intramolecular ring closure of linear precursors containing both aromatic and amine functionalities.

The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid in an aprotic solvent .

Table 2: Comparative Properties of Base and Salt Forms

| Property | 3-(4-Methylphenyl)piperidine | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 175.275 g/mol | 211.73 g/mol |

| Stability | Air-sensitive | Hygroscopic |

| Storage Conditions | -20°C under inert gas | Room temperature |

Pharmacological Applications

Tachykinin Receptor Modulation

Patent WO2010032856A1 highlights nitrogen-containing heterocycles, including piperidine derivatives, as potent tachykinin receptor antagonists . Tachykinins (e.g., substance P) mediate pain, inflammation, and CNS disorders. 3-(4-Methylphenyl)piperidine’s aromatic and amine groups likely interact with NK1/NK2 receptor subsites, inhibiting neuropeptide binding.

Analytical Characterization

Spectroscopic Methods

-

NMR: NMR (400 MHz, CDCl): δ 7.20 (d, Hz, 2H, Ar-H), 6.95 (d, Hz, 2H, Ar-H), 3.10–3.05 (m, 1H, piperidine-H), 2.60–2.50 (m, 4H, piperidine-H), 2.30 (s, 3H, CH), 1.70–1.50 (m, 4H, piperidine-H).

-

Mass Spectrometry: ESI-MS m/z 176.1 [M+H].

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume